(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone
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Description
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies. For instance, the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, where similar compounds were synthesized and analyzed for their thermal, optical, and electrochemical properties (Tapia et al., 2010).
Antioxidant Properties
- Studies have explored the antioxidant properties of related compounds. For example, research on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, demonstrated effective antioxidant power of synthesized bromophenols (Balaydın et al., 2010).
Antibacterial and Anticancer Activity
- Some derivatives of this compound have been evaluated for their antibacterial and anticancer activities. For instance, a study on novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide highlighted their potential in exhibiting anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Molecular Docking and Computational Studies
- Molecular docking and Density Functional Theory (DFT) calculations have been used to analyze the stability and intermolecular charge transfer of similar compounds. A study conducted on (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, a compound with a similar structure, utilized these methods to understand its antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
Application in Catalysis
- Derivatives of this compound have been explored for their role in catalysis. For example, a study on a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure used similar compounds for facilitating chemical reactions (Ozcubukcu et al., 2009).
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(13-6-7-24-12-13)20-9-15(10-20)21-8-14(18-19-21)11-23-16-4-2-1-3-5-16/h1-8,12,15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOPYMEBVFCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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